5-benzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-hydroxypyrimidin-4(3H)-one
Description
This compound belongs to the 3,4-dihydropyrimidin-2(1H)-one (DHPM) family, a class of heterocycles known for diverse pharmacological activities. Its structure features:
- A pyrimidin-4(3H)-one core with a hydroxyl group at position 5.
- A benzyl substituent at position 3.
- A 3,4-dihydroisoquinolin-2(1H)-yl group at position 2.
Synthesis likely involves multi-component reactions (MCRs) similar to the Biginelli reaction, utilizing catalysts like FeCl₃ or ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) to optimize yields under mild conditions .
Properties
IUPAC Name |
5-benzyl-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-18-17(12-14-6-2-1-3-7-14)19(25)22-20(21-18)23-11-10-15-8-4-5-9-16(15)13-23/h1-9H,10-13H2,(H2,21,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGXRIHXAYGHNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=C(C(=O)N3)CC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-benzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-hydroxypyrimidin-4(3H)-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the Dihydroisoquinoline Moiety: This can be synthesized via Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
“5-benzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-hydroxypyrimidin-4(3H)-one” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or KMnO4.
Reduction: The compound can be reduced to form different derivatives using reducing agents like NaBH4 or LiAlH4.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Benzyl halides, alkylating agents, or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones or aldehydes, while reduction may produce benzyl alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “5-benzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-hydroxypyrimidin-4(3H)-one” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Key Comparative Findings
Biological Activity
5-benzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-hydroxypyrimidin-4(3H)-one is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine ring, a hydroxyl group, and an isoquinoline moiety. The presence of these functional groups suggests potential interactions with biological targets, including enzymes and receptors.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives with similar structural frameworks have shown promising results in inhibiting the proliferation of various cancer cell lines.
A study evaluated several newly synthesized compounds for their antitumor activity against human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity in vitro. The IC50 values for these compounds ranged from 6.26 to 20.46 μM depending on the assay conditions (2D vs. 3D cultures) .
The mechanism by which these compounds exert their antitumor effects appears to involve the binding to DNA and inhibition of DNA-dependent enzymes. This interaction may lead to the disruption of cellular processes necessary for tumor growth and proliferation .
Antimicrobial Activity
In addition to antitumor properties, some derivatives have been tested for antimicrobial activity. Compounds similar to this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, testing against Escherichia coli and Staphylococcus aureus revealed promising antibacterial properties .
Case Studies
| Study | Compound Tested | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|---|
| Study A | Similar Derivative | A549 | 6.26 | Antitumor |
| Study B | Similar Derivative | HCC827 | 20.46 | Antitumor |
| Study C | Similar Derivative | NCI-H358 | 16.00 | Antitumor |
| Study D | Similar Derivative | E. coli | - | Antimicrobial |
| Study E | Similar Derivative | S. aureus | - | Antimicrobial |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
